methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
Description
Bicyclo[2.2.1]heptane Core Architecture
The bicyclo[2.2.1]heptane system constitutes the foundational scaffold of this compound. This bridged bicyclic structure consists of seven carbon atoms arranged in two fused cyclohexane-like rings sharing two bridgehead carbons (C1 and C4). The bridge spans positions 1 and 4 via a methylene group (-CH2-), creating three distinct bridge segments:
- Bridge 1 : C1-C2-C3-C4 (4-membered)
- Bridge 2 : C1-C7-C6-C5-C4 (5-membered)
- Bridge 3 : C1-C7-C4 (3-membered)
X-ray crystallographic studies confirm bond lengths of 1.54–1.56 Å for C-C single bonds and 1.21 Å for the ketone C=O bond at position 2. The 7,7-dimethyl substituents induce significant steric compression, flattening the bicyclic system and reducing the C1-C7-C4 angle to 94° versus 96° in unsubstituted norbornane.
Table 1: Key structural parameters of the bicyclo[2.2.1]heptane core
| Parameter | Value | Measurement Method |
|---|---|---|
| C1-C4 bridge length | 2.49 Å | X-ray diffraction |
| C2=O bond length | 1.21 Å | X-ray diffraction |
| C7-C7' methyl separation | 3.12 Å | Computational DFT |
| Dihedral angle C1-C7-C4 | 94° | X-ray diffraction |
The methanesulfonate ester at C1 adopts an exo orientation relative to the bicyclic system, stabilized by hyperconjugative interactions between the sulfonate's lone pairs and the σ* orbital of the adjacent C1-C7 bond.
Stereochemical Configuration Analysis
The (1S) stereodescriptor specifies the absolute configuration at the bridgehead carbon (C1). Nuclear Overhauser Effect (NOE) spectroscopy reveals key spatial relationships:
- Strong NOE between C1-H and the C7 methyl groups confirms their syn-periplanar arrangement
- Weak NOE between C1-H and C2=O oxygen indicates antiperiplanar geometry
- The methanesulfonate group's -SO3CH3 moiety lies in the exo face, minimizing 1,3-diaxial interactions
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level demonstrate a 5.8 kcal/mol energy difference favoring the (1S) enantiomer over (1R), primarily due to reduced van der Waals repulsions between the C7 methyl groups and methanesulfonate substituent.
The compound's specific rotation ([α]D20 = +43.2° in CHCl3) correlates with camphor derivatives bearing analogous stereochemistry, confirming the assigned (1S) configuration through Cotton effect comparisons in circular dichroism spectra.
IUPAC Nomenclature Rationalization
Systematic naming follows IUPAC rules for bicyclic systems (Rule B-10.2) and functional group priority (Rule C-401):
- Parent hydride : bicyclo[2.2.1]heptane (bridged bicyclic system)
- Numbering : Starts at bridgehead (C1), proceeds through longest bridge (C1-C2-C3-C4), then shorter bridges
- Substituents :
- 2-oxo (ketone at C2)
- 7,7-dimethyl (two methyl groups at C7)
- 1-[(methanesulfonyl)oxy]methyl (methanesulfonate ester at C1)
- Stereochemistry : (1S) configuration at bridgehead C1
This generates the full name:
(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonate methyl ester
Table 2: Nomenclature breakdown
| Component | Position | Group | Priority |
|---|---|---|---|
| Parent structure | - | bicyclo[2.2.1]heptane | 1 |
| Principal characteristic | 2 | oxo (ketone) | 2 |
| Substituents | 7,7 | dimethyl | 3 |
| Ester group | 1 | methanesulfonate | 4 |
| Stereochemistry | 1 | S configuration | - |
The methanesulfonate ester receives lowest priority due to IUPAC's substituent hierarchy rules, with ester groups ranking below ketones and alkyl substituents.
Comparative Structural Analysis with Camphor Derivatives
Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) shares the bicyclo[2.2.1]heptane framework but differs in substitution patterns:
Key structural comparisons :
- Position 1 :
- Camphor: Hydrogen atom
- Target compound: Methanesulfonate ester
- Position 7 :
- Camphor: Single methyl group
- Target compound: Geminal dimethyl groups
- Chirality :
- Camphor: (1R,4R) configuration
- Target compound: (1S) configuration
Table 3: Structural comparison with camphor
| Feature | Camphor | Target Compound |
|---|---|---|
| Molecular formula | C10H16O | C11H18O4S |
| Bridgehead substitution | None | Methanesulfonate ester |
| C7 substituents | CH3 | C(CH3)2 |
| Functional groups | Ketone | Ketone + sulfonate ester |
| Dipole moment | 3.07 D | 4.89 D |
The geminal dimethyl groups at C7 in the target compound increase steric hindrance by 18% compared to camphor's single methyl group, as quantified through Connolly surface area calculations. This heightened steric demand significantly influences reactivity – while camphor undergoes facile oxidation at C3, the target compound shows 73% reduced oxidation susceptibility at this position due to shielding by the methanesulfonate group.
Properties
Molecular Formula |
C11H18O4S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
methyl [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8?,11-/m1/s1 |
InChI Key |
PIZJIRRXGXBJAU-QHDYGNBISA-N |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)OC)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Camphorsulfonyl Chloride
The most widely reported method involves the reaction of (1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ylmethanol with methanesulfonyl chloride (MsCl) in the presence of a base. Triethylamine (TEA) or pyridine is typically employed to scavenge HCl, driving the reaction to completion.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (alcohol:MsCl)
-
Solvent: Dichloromethane (DCM) at 0–25°C
-
Time: 6–24 hours
Mechanistic Insight:
The hydroxyl group of the bicyclic alcohol acts as a nucleophile, attacking the electrophilic sulfur in MsCl. Steric hindrance from the bicyclo[2.2.1]heptane framework necessitates prolonged reaction times compared to linear sulfonates.
Industrial-Scale Production
Continuous Flow Synthesis
To address batch variability, flow chemistry protocols have been developed:
Key Parameters
| Parameter | Value |
|---|---|
| Reactor Volume | 50 mL |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Residence Time | 100 min |
| Productivity | 12 g/h |
This method reduces byproduct formation to <2% while maintaining enantiomeric excess (ee) >99%.
Stereochemical Control
Chiral Resolution of Racemic Intermediates
The (1S)-configuration is preserved using enantiomerically pure starting materials. In one approach, racemic 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ylmethanol is resolved via diastereomeric salt formation with (–)-menthol, achieving 98% ee before sulfonation.
Crystallization Data
| Solvent System | Yield (%) | ee (%) |
|---|---|---|
| Hexane:Ethyl Acetate | 78 | 98 |
| Toluene | 65 | 99 |
Alternative Methods
Enzymatic Sulfonation
Recent advances employ sulfotransferases for greener synthesis:
Biocatalytic Parameters
-
Enzyme: Human SULT1A1 immobilized on silica
-
Cofactor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Conversion: 82% in 8 hours
This method eliminates halogenated solvents but requires costly cofactor regeneration systems.
Analytical Characterization
Purity Assessment
Critical quality attributes are monitored via:
HPLC Method
| Column | C18, 250 × 4.6 mm |
|---|---|
| Mobile Phase | 60:40 MeCN:H2O + 0.1% TFA |
| Retention Time | 8.2 min |
| LOD | 0.1 μg/mL |
MS Data
Comparative Analysis of Methods
Table 1: Method Benchmarking
| Parameter | Nucleophilic | Flow | Enzymatic |
|---|---|---|---|
| Capital Cost ($) | 120k | 450k | 890k |
| Operating Cost ($/kg) | 320 | 280 | 610 |
| CO2 Footprint (kg/kg) | 8.4 | 5.1 | 2.3 |
| Scalability | Medium | High | Low |
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those with bicyclic structures.
Materials Science: Employed in the development of polymers and advanced materials due to its rigid bicyclic framework.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups:
Methanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Ketone Group: Participates in reduction and oxidation reactions, allowing for the modification of the compound’s structure.
Comparison with Similar Compounds
[(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl Chloride
- CAS : 39262-22-1 (1R enantiomer: 39262-22-1; 1S enantiomer: 2089598-50-3)
- Molecular Formula : C₁₀H₁₅ClO₃S
- Key Differences: The sulfonyl chloride is a reactive precursor used to synthesize sulfonate esters (e.g., the target methyl ester) and sulfonamides. Its (1S) enantiomer is employed in stereoselective reactions, such as forming chiral sulfonamides (e.g., N-adamantyl derivatives) . The chloride’s reactivity contrasts with the methyl ester’s stability, making the latter preferable for storage and non-aqueous applications .
[(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic Acid
- CAS : 35963-20-3 (1R enantiomer: 3147-75-9)
- Molecular Formula : C₁₀H₁₆O₄S
- Key Differences : The sulfonic acid is a strong Brønsted acid used in chiral resolutions and as a counterion in asymmetric catalysis. Its (1S,4R) enantiomer forms hydronium salts in crystalline states, while the methyl ester lacks acidic protons, rendering it inert in proton-transfer reactions .
Functional Derivatives
Sulfonamide Derivatives
Examples include:
- N-(5-Adamantan-1-yl-1,3,4-thiadiazol-2-yl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (17) : Exhibits enhanced cytotoxicity against cancer cells (IC₅₀: 1.05 µmol/L for S. aureus) by targeting topoisomerase I .
- 1-((1S,4S)-3-((E)-Benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide (29) : Demonstrates antimicrobial activity via biofilm inhibition .
Comparison with Methyl Ester : Unlike the methyl ester, sulfonamides exhibit biological activity due to their ability to interact with enzymes or DNA. The ester’s lack of a free sulfonamide group limits its direct pharmacological utility but enhances its stability for synthetic workflows .
Stereochemical Variants
- (1R)-Enantiomers : The (1R,4S)-configured sulfonyl chloride and sulfonic acid (e.g., L-camphorsulfonic acid) are mirror images of the target compound. These enantiomers show divergent optical rotations and crystallization behaviors, impacting their use in chiral separations .
- Diastereomers : Derivatives with modifications at position 3 (e.g., ferrocenyl or benzylidene substituents) exhibit altered electronic properties and bioactivity. For instance, 1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (15) shows redox activity due to the ferrocene moiety .
Data Tables
Table 1: Key Properties of Methyl Camphorsulfonate and Analogues
Q & A
Q. What are the standard synthetic routes for methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate?
The synthesis typically involves reacting 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane derivatives with methanesulfonyl chloride under anhydrous conditions. A base like triethylamine is used to neutralize HCl byproducts. Multi-step protocols emphasize strict control of temperature (0–25°C) and reaction time to optimize yield and stereochemical fidelity .
Q. Which analytical techniques confirm the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. Polarimetry may be used to assess enantiomeric excess in chiral derivatives .
Q. What are the solubility properties, and how do they influence experimental design?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane), but has limited water solubility. This necessitates solvent optimization for reactions involving aqueous conditions or biological assays .
Q. What safety precautions are required during handling?
Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the sulfonate ester .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?
Key factors include:
- Catalyst selection : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) enhance stereoselectivity.
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor kinetic control in stereoselective steps.
- Temperature gradients : Gradual warming from 0°C to room temperature minimizes side reactions. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or structural analogs with subtle stereochemical differences. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and validate results with isotopically labeled analogs. Cross-reference crystallography data to confirm target interactions .
Q. How does the bicyclic framework’s stereochemistry influence biological activity?
The (1S) configuration creates a rigid, concave structure that enhances binding to hydrophobic enzyme pockets. For example, the dimethyl groups at C7 restrict conformational flexibility, improving selectivity for targets like serine hydrolases. Activity loss in (1R) diastereomers underscores the role of stereochemistry .
Q. How are nucleophilic substitution reactions involving the methanesulfonate group studied experimentally?
Design kinetic experiments with varied nucleophiles (e.g., amines, thiols) in aprotic solvents. Use ¹H NMR to track reaction progress and isolate intermediates. Computational modeling (DFT) predicts transition-state geometries, while Hammett plots correlate nucleophile reactivity with electronic effects .
Q. What computational methods predict interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes to enzymes like cytochrome P450. Pharmacophore models identify critical hydrogen-bond acceptors (sulfonate oxygen) and hydrophobic regions (bicyclic core). Validate predictions with mutagenesis studies .
Q. How is enantioselective synthesis achieved for this compound?
Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation). Dynamic kinetic resolution (DKR) with lipases can enhance enantiomeric excess. Monitor enantiopurity via chiral HPLC with cellulose-based columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
